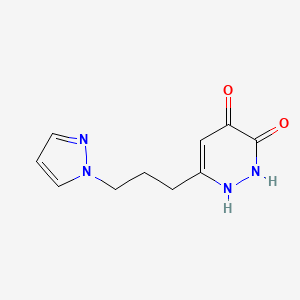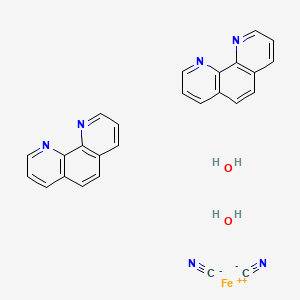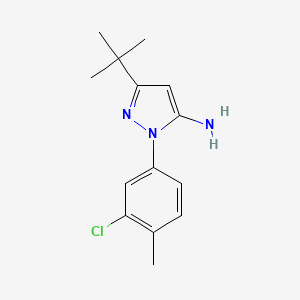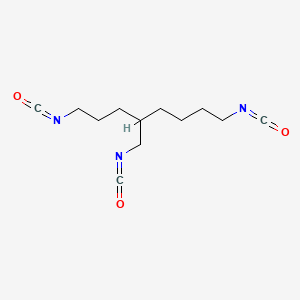
1,8-Diisocyanato-4-(isocyanatomethyl)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Diisocyanato-4-(isocyanatomethyl)octane is a chemical compound with the molecular formula C12H17N3O3 and a molecular weight of 251.28 g/mol . It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of 1,8-Diisocyanato-4-(isocyanatomethyl)octane typically involves the reaction of octane derivatives with isocyanates under controlled conditions. The industrial production methods often include the use of catalysts to enhance the reaction efficiency and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure the purity and stability of the final product .
Chemical Reactions Analysis
1,8-Diisocyanato-4-(isocyanatomethyl)octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrides, resulting in the formation of amines.
Substitution: It can participate in nucleophilic substitution reactions where the isocyanate groups are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen, hydrides, and various nucleophiles.
Scientific Research Applications
1,8-Diisocyanato-4-(isocyanatomethyl)octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: The compound is utilized in the development of bio-compatible materials and as a reagent in biochemical assays.
Medicine: It plays a role in the formulation of certain pharmaceuticals and drug delivery systems.
Mechanism of Action
The mechanism of action of 1,8-Diisocyanato-4-(isocyanatomethyl)octane involves its reactive isocyanate groups, which can form covalent bonds with various nucleophiles. This reactivity allows it to interact with different molecular targets, leading to the formation of stable products. The pathways involved include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
1,8-Diisocyanato-4-(isocyanatomethyl)octane can be compared with other similar compounds such as:
1,6-Diisocyanatohexane: Known for its use in the production of polyurethanes.
1,4-Diisocyanatobutane: Utilized in the synthesis of elastomers and coatings.
1,8-Diisocyanatooctane: Similar in structure but differs in the position of isocyanate groups. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and application potential.
Properties
CAS No. |
79371-37-2 |
|---|---|
Molecular Formula |
C12H17N3O3 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1,8-diisocyanato-4-(isocyanatomethyl)octane |
InChI |
InChI=1S/C12H17N3O3/c16-9-13-6-2-1-4-12(8-15-11-18)5-3-7-14-10-17/h12H,1-8H2 |
InChI Key |
RHNNQENFSNOGAM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN=C=O)CC(CCCN=C=O)CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



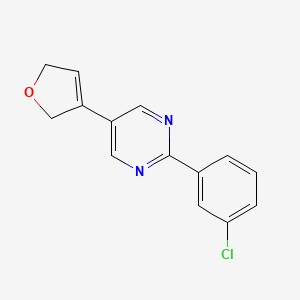

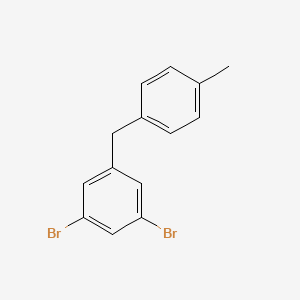
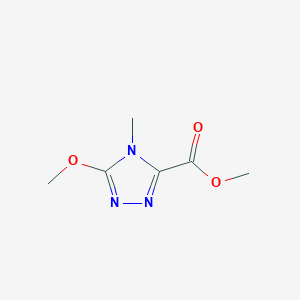

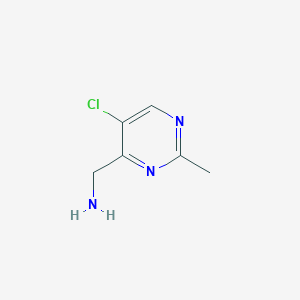
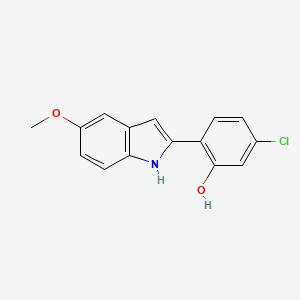
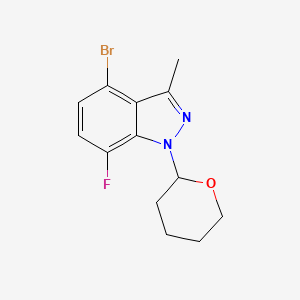
![1-[2-(Diethylamino)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13887773.png)
